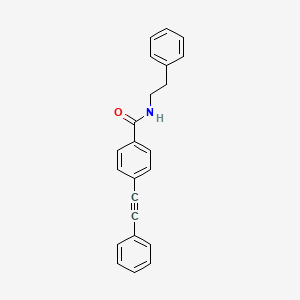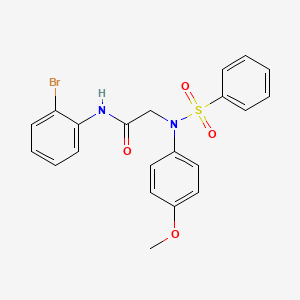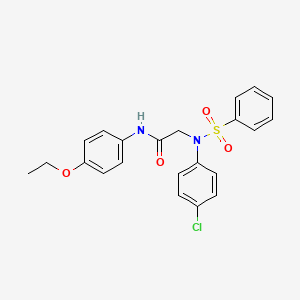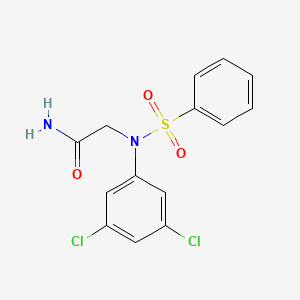
N-(2-phenylethyl)-4-(phenylethynyl)benzamide
Overview
Description
N-(2-phenylethyl)-4-(phenylethynyl)benzamide, commonly known as PEA-phenyl, is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a synthetic compound that belongs to the family of phenethylamines and is structurally related to endocannabinoids. PEA-phenyl has been found to have a wide range of biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Scientific Research Applications
PEA-phenyl has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. PEA-phenyl has also been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders. Additionally, PEA-phenyl has been found to have anti-cancer properties and may be useful in the treatment of various types of cancer.
Mechanism of Action
PEA-phenyl is believed to exert its biological effects by binding to and activating the peroxisome proliferator-activated receptor alpha (PPAR-α). PPAR-α is a nuclear receptor that plays a critical role in the regulation of lipid metabolism, inflammation, and cell proliferation. By activating PPAR-α, PEA-phenyl can modulate the expression of genes involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
PEA-phenyl has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. PEA-phenyl has also been found to have analgesic effects by modulating the activity of pain-sensing neurons. Additionally, PEA-phenyl has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
PEA-phenyl has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its effects can be easily measured using various assays. Additionally, PEA-phenyl has a relatively low toxicity profile and is well-tolerated in animal studies. However, one limitation of PEA-phenyl is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of PEA-phenyl. One area of research is the development of novel formulations of PEA-phenyl that can improve its solubility and bioavailability. Another area of research is the investigation of PEA-phenyl's potential as a treatment for various types of cancer. Additionally, further studies are needed to elucidate the precise mechanisms of PEA-phenyl's therapeutic effects and to identify potential side effects or interactions with other drugs.
Conclusion
In conclusion, PEA-phenyl is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties, and may be useful in the treatment of anxiety disorders and various types of cancer. PEA-phenyl exerts its effects by activating PPAR-α, and has several advantages for lab experiments, including its ease of synthesis and relatively low toxicity profile. However, further studies are needed to fully elucidate its mechanisms of action and potential side effects.
properties
IUPAC Name |
N-(2-phenylethyl)-4-(2-phenylethynyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO/c25-23(24-18-17-20-9-5-2-6-10-20)22-15-13-21(14-16-22)12-11-19-7-3-1-4-8-19/h1-10,13-16H,17-18H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWOMYWBORPBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl (3-{[1-(3-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B3742075.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3742088.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-2-naphthylbenzamide](/img/structure/B3742095.png)
![N~1~-(3-chlorophenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3742106.png)
![methyl 2-({N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3742118.png)
![4-chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3742131.png)
![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B3742137.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3742141.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(3-chlorophenoxy)acetamide](/img/structure/B3742165.png)
![3-{5-[(3-methyl-2-thienyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B3742167.png)